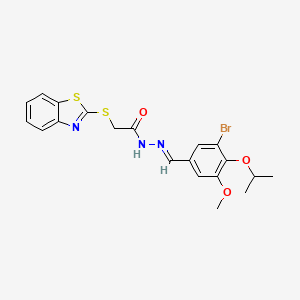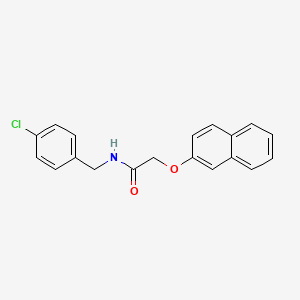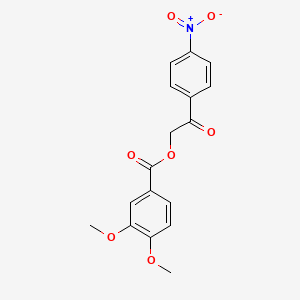![molecular formula C16H15F3N2OS B5886166 1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of various inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders. Another direction is to investigate its potential as a diagnostic tool for various diseases. Additionally, future research could focus on improving the solubility of this compound in water, which could improve its potential for in vivo applications.
Métodos De Síntesis
The synthesis of 1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been reported in several research studies. One of the most common methods involves the reaction of 3-(trifluoromethyl)aniline with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. This amide is then reacted with piperazine to form the final product.
Aplicaciones Científicas De Investigación
1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders. It has also been studied for its potential as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
thiophen-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-4-13(11-12)20-6-8-21(9-7-20)15(22)14-5-2-10-23-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWDGLLHPHWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thienyl{4-[3-(trifluoromethyl)phenyl]piperazino}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)


![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)
